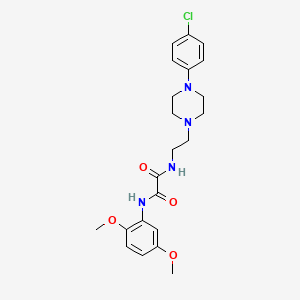

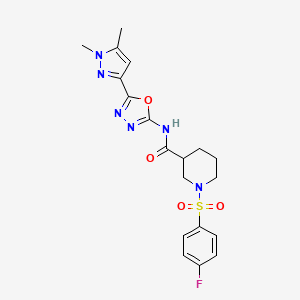

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide, also known as L-741,626, is a selective and potent 5-HT1A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Pharmacological Effects

The compound has been studied for its molecular interactions with cannabinoid receptors, where it acts as a potent and selective antagonist. This research provides insights into its binding mechanisms and the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Antimicrobial and Anti-Proliferative Activities

Another area of research involves the synthesis and evaluation of N-Mannich bases derived from 1,3,4-oxadiazole, which exhibit significant antimicrobial and anti-proliferative activities against various cancer cell lines. These studies indicate the potential of related compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Synthesis and Biological Activity

Research into the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, highlights their potential as H1-antihistaminic agents. This illustrates the broader applicability of such structures in developing new pharmacological agents (Iemura et al., 1986).

Catalytic Activity in Chemical Synthesis

The compound and its derivatives are also explored for their role in enhancing catalytic activities in chemical syntheses, such as Cu-catalyzed coupling reactions. This research underscores the importance of such compounds in facilitating complex chemical reactions, leading to the efficient synthesis of pharmaceutically relevant molecules (Bhunia et al., 2017).

Mechanistic Studies in Cancer Research

Mechanistic studies of related compounds reveal their potential in inducing apoptosis in cancer cells and inhibiting tumor growth, demonstrating the compound's significance in cancer research and therapy (Lee et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially modulating its function.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its potent and selective action on the D4 dopamine receptor , it is likely to modulate neuronal activity in regions of the brain where this receptor is expressed.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4/c1-30-18-7-8-20(31-2)19(15-18)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRYXIODFXOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)

![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)

![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)